molecular formula C12H12N2O3S B11681329 1,3-Dimethyl-5-(5-methyl-thiophen-2-ylmethylene)-pyrimidine-2,4,6-trione

1,3-Dimethyl-5-(5-methyl-thiophen-2-ylmethylene)-pyrimidine-2,4,6-trione

Cat. No.: B11681329
M. Wt: 264.30 g/mol
InChI Key: YULSADPJUIRKKC-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-(5-methyl-thiophen-2-ylmethylene)-pyrimidine-2,4,6-trione is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-5-(5-methyl-thiophen-2-ylmethylene)-pyrimidine-2,4,6-trione typically involves the condensation of appropriate starting materials under controlled conditions. A common synthetic route may include:

    Step 1: Preparation of the thiophene derivative by methylation of thiophene.

    Step 2: Condensation of the thiophene derivative with a pyrimidine precursor under basic or acidic conditions.

    Step 3: Purification of the final product using recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-(5-methyl-thiophen-2-ylmethylene)-pyrimidine-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-5-(5-methyl-thiophen-2-ylmethylene)-pyrimidine-2,4,6-trione involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways Involved: Biological pathways that are modulated by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-5-(2-thienylmethylene)-pyrimidine-2,4,6-trione
  • 1,3-Dimethyl-5-(3-thienylmethylene)-pyrimidine-2,4,6-trione
  • 1,3-Dimethyl-5-(4-thienylmethylene)-pyrimidine-2,4,6-trione

Comparison

Compared to similar compounds, 1,3-Dimethyl-5-(5-methyl-thiophen-2-ylmethylene)-pyrimidine-2,4,6-trione may exhibit unique properties due to the presence of the methyl group on the thiophene ring

Properties

Molecular Formula

C12H12N2O3S

Molecular Weight

264.30 g/mol

IUPAC Name

1,3-dimethyl-5-[(5-methylthiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C12H12N2O3S/c1-7-4-5-8(18-7)6-9-10(15)13(2)12(17)14(3)11(9)16/h4-6H,1-3H3

InChI Key

YULSADPJUIRKKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C=C2C(=O)N(C(=O)N(C2=O)C)C

Origin of Product

United States

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